molecular formula C13H19ClN2O2 B12949644 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride

2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No.: B12949644
M. Wt: 270.75 g/mol
InChI Key: FOCQCAKCBVYXJI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The spirocyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction. This reaction is performed between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to yield spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving [2+2] cycloaddition and reduction steps suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Alane (AlH3) is commonly used for the reduction of β-lactam rings.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or spirocyclic core.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of novel bioactive molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, enabling it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potential therapeutic applications.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-16-11-3-10(4-12(5-11)17-2)15-8-13(9-15)6-14-7-13;/h3-5,14H,6-9H2,1-2H3;1H

InChI Key

FOCQCAKCBVYXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CC3(C2)CNC3)OC.Cl

Origin of Product

United States

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